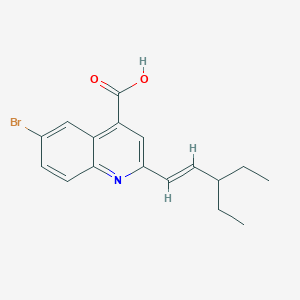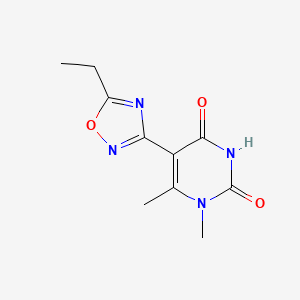
5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features both an oxadiazole and a tetrahydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting ethyl hydrazinecarboxylate with an appropriate nitrile under acidic conditions.
Cyclization to form the tetrahydropyrimidine ring: This step involves the reaction of the oxadiazole intermediate with urea or thiourea in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced tetrahydropyrimidine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
科学的研究の応用
5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and receptors involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
類似化合物との比較
Similar Compounds
- 5-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5-(5-Propyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific ethyl substitution on the oxadiazole ring, which can influence its chemical reactivity and biological activity compared to its methyl and propyl analogs.
特性
分子式 |
C10H12N4O3 |
|---|---|
分子量 |
236.23 g/mol |
IUPAC名 |
5-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N4O3/c1-4-6-11-8(13-17-6)7-5(2)14(3)10(16)12-9(7)15/h4H2,1-3H3,(H,12,15,16) |
InChIキー |
YSOLZBNOGMTACW-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=NO1)C2=C(N(C(=O)NC2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


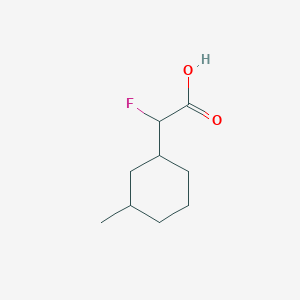
![{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13201486.png)
![8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B13201496.png)
![[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13201500.png)
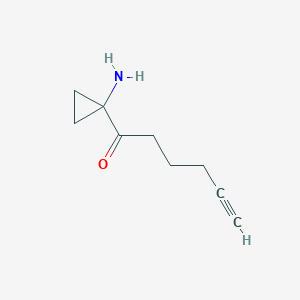
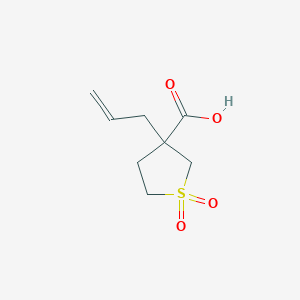
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13201521.png)
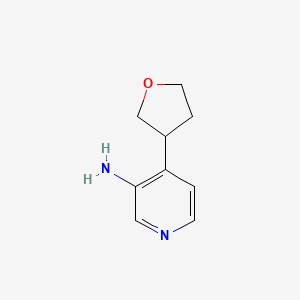
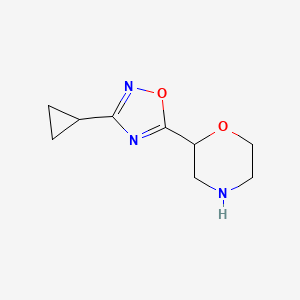
![1-[(Azepan-3-yl)methyl]-3-ethylurea](/img/structure/B13201535.png)
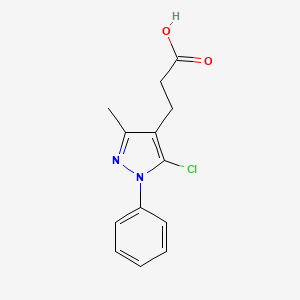
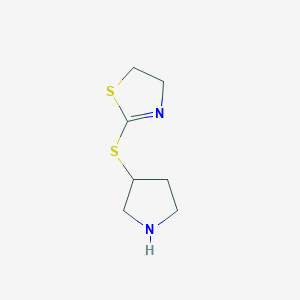
![2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13201558.png)
